Cas no 56967-17-0 (Benzenamine, 3-bromo-, hydrochloride)

Technical Introduction: Benzenamine, 3-bromo-, hydrochloride Benzenamine, 3-bromo-, hydrochloride (CAS: [insert CAS if known]) is a halogenated aniline derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt enhances stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems. The bromo substituent at the meta position offers a versatile site for further functionalization, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Its consistent purity and well-defined structure ensure reproducibility in synthetic applications. Suitable for controlled environments, it should be stored under inert conditions to prevent degradation. Always consult safety data sheets for proper handling protocols.
Benzenamine, 3-bromo-, hydrochloride structure
56967-17-0 structure
Product Name:Benzenamine, 3-bromo-, hydrochloride
CAS No:56967-17-0
MF:C6H7BrClN
MW:208.483479738235
CID:347201
PubChem ID:22736826
Update Time:2025-06-24

Benzenamine, 3-bromo-, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-bromo-, hydrochloride
    • 3-bromoaniline,hydrochloride
    • 3-bromoanilinium chloride
    • m-Brom-anilin-hydrochlorid
    • m-bromoaniline hydrochloride
    • 3-bromoaniline;hydrochloride
    • DTXSID70627960
    • 3-bromoaniline hydrochloride
    • 56967-17-0
    • 3-Bromoaniline--hydrogen chloride (1/1)
    • SCHEMBL2862666
    • JLVAFIKAALUFDB-UHFFFAOYSA-N
    • Inchi: 1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H
    • InChI Key: JLVAFIKAALUFDB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)N.Cl

Computed Properties

  • Exact Mass: 206.94500
  • Monoisotopic Mass: 206.94504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.41450

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